(3R)-3-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride
Overview
Description
“(3R)-3-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride” is a chemical compound12. However, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents3. However, specific synthesis methods for “(3R)-3-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride” are not readily available in the searched resources.
Molecular Structure Analysis
The molecular formula of “(3R)-3-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride” is C9H10ClF2NO24. The molecular weight is 237.634. However, detailed structural analysis is not available in the searched resources.
Chemical Reactions Analysis
Specific chemical reactions involving “(3R)-3-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride” are not available in the searched resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3R)-3-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride” are not fully available in the searched resources. However, it is known that the compound is a solid1.Scientific Research Applications
Polymorphism in Pharmaceutical Compounds
Research on polymorphic forms of related compounds, such as ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, has been conducted to understand their physical and chemical properties. These studies, using spectroscopic and diffractometric techniques, reveal the challenges in analytical characterization due to the subtle differences between polymorphic forms. Such insights are crucial for the pharmaceutical industry, where polymorphism can affect drug efficacy and stability (Vogt et al., 2013).
Fluorescence Derivatisation for Biological Assays
Fluorescence derivatisation techniques have been applied to amino acids, using compounds similar to (3R)-3-amino-3-(2,4-difluorophenyl)propanoic acid for enhancing the detection in biological assays. These methods produce derivatives that exhibit strong fluorescence, making them suitable for sensitive detection in various bioanalytical applications (Frade et al., 2007).
Synthesis and Anticancer Activity
Synthesis of S-glycosyl and S-alkyl derivatives of related compounds has shown significant anticancer activities in vitro. These studies indicate the potential of structurally similar compounds for therapeutic applications, particularly in developing new anticancer agents (Saad & Moustafa, 2011).
Safety And Hazards
The safety data sheet for a similar compound, propionic acid, indicates that it is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation5. However, specific safety and hazard information for “(3R)-3-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride” is not available in the searched resources.
Future Directions
The future directions for the study and application of “(3R)-3-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride” are not available in the searched resources.
Please note that the information provided is based on the available resources and may not be fully comprehensive or accurate. For more detailed information, further research or consultation with a chemical expert is recommended.
properties
IUPAC Name |
(3R)-3-amino-3-(2,4-difluorophenyl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIRKYUVUCHBNJ-DDWIOCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)[C@@H](CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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